molecular formula C16H28BNO3 B591912 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine CAS No. 1046793-56-9

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine

Cat. No. B591912
CAS RN: 1046793-56-9
M. Wt: 293.214
InChI Key: RVESHZQTRQODQP-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine (TMDM) is an organic compound with a cyclic structure and a nitrogen-containing heterocycle. TMDM is a versatile chemical that has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in the formation of boron-containing compounds, and as a stabilizer in the production of pharmaceuticals. It has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular Structure and Synthesis

    Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and their structures confirmed via techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been employed for crystallographic and conformational analyses, with density functional theory (DFT) calculations providing further insights into their molecular structures. These studies have shown a consistency between the DFT-optimized molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

  • Crystal Structure and DFT Studies

    Another study focused on the synthesis, characterization, and DFT studies of derivatives, confirming the structure of such compounds through various spectroscopic methods and X-ray diffraction. The consistency between DFT results and X-ray diffraction data further validates the structural integrity of these compounds (Liao et al., 2022).

Chemical Properties and Applications

  • Physicochemical Properties

    Through DFT calculations, researchers have explored the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties. Such analyses are pivotal for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Huang et al., 2021).

  • Reaction Pathways and Derivative Synthesis

    Studies have also examined the reactions of these boronic acid ester intermediates with other chemical entities, highlighting their utility in synthesizing a wide range of chemical derivatives. This includes exploring solvent-free conditions for reactions, which can lead to the development of new synthetic methodologies with potential applications in drug development and material science (Kopchuk et al., 2017).

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5,14H,6-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVESHZQTRQODQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731330
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine

CAS RN

1046793-56-9
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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